
N~1~-cyclohexyl-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide
Descripción general
Descripción
N~1~-cyclohexyl-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as CCG-1423, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized by researchers at the University of North Carolina at Chapel Hill in 2008 and has since been used in numerous studies to investigate its mechanism of action and potential therapeutic applications.
Mecanismo De Acción
CCG-1423 inhibits the Rho signaling pathway by binding to the Rho-specific guanine nucleotide exchange factor (RhoGEF) domain of the protein GEF-H1. This binding prevents GEF-H1 from activating RhoA, a key protein in the Rho signaling pathway. By inhibiting RhoA activation, CCG-1423 reduces the activity of downstream effectors of the pathway, leading to reduced cell migration, proliferation, and survival.
Biochemical and Physiological Effects:
CCG-1423 has been shown to have a number of biochemical and physiological effects in various cell types. In cancer cells, CCG-1423 has been shown to inhibit cell migration and invasion, reduce cell proliferation, and induce cell death. In neurons, CCG-1423 has been shown to enhance dendritic spine density and synaptic plasticity, suggesting potential applications in neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of CCG-1423 is its specificity for the Rho signaling pathway. This specificity allows researchers to investigate the role of this pathway in various biological processes without the confounding effects of off-target effects. However, one limitation of CCG-1423 is its relatively low potency, which can limit its effectiveness in certain applications.
Direcciones Futuras
There are a number of potential future directions for research involving CCG-1423. One area of interest is the development of more potent inhibitors of the Rho signaling pathway, which could have greater therapeutic potential. Additionally, further research is needed to investigate the potential applications of CCG-1423 in neurodegenerative diseases and other conditions. Finally, the use of CCG-1423 in combination with other therapies, such as chemotherapy, could be explored as a potential strategy to enhance treatment efficacy.
Aplicaciones Científicas De Investigación
CCG-1423 has been used in a variety of scientific research applications, including cancer research, neuroscience, and cell biology. One of the primary uses of CCG-1423 is as an inhibitor of the Rho signaling pathway, which is involved in cell migration, proliferation, and survival. By inhibiting this pathway, CCG-1423 has been shown to have potential therapeutic applications in cancer and other diseases.
Propiedades
IUPAC Name |
N-cyclohexyl-2-(N-methylsulfonyl-4-propan-2-ylanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3S/c1-14(2)15-9-11-17(12-10-15)20(24(3,22)23)13-18(21)19-16-7-5-4-6-8-16/h9-12,14,16H,4-8,13H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIPUNUHARQIXCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N(CC(=O)NC2CCCCC2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



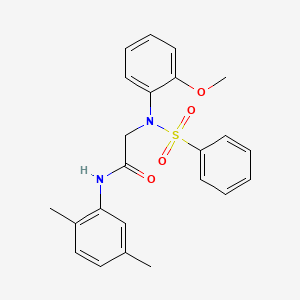
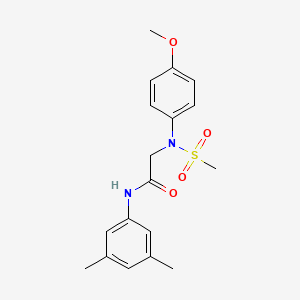
![N~1~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3452447.png)
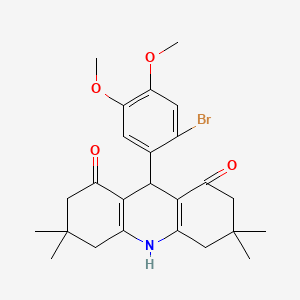
![2-[benzyl(phenylsulfonyl)amino]-N-(2,6-dimethylphenyl)benzamide](/img/structure/B3452451.png)
![N~1~-benzyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~-methylglycinamide](/img/structure/B3452459.png)

![ethyl 2-{[N-(4-ethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B3452473.png)
![N~2~-(2,4-dimethoxyphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3452477.png)
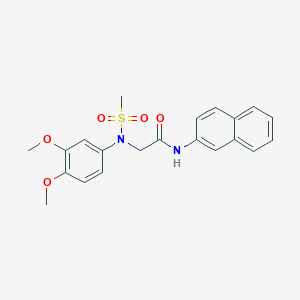
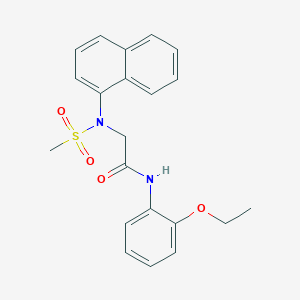
![N~1~-(3,4-dimethoxyphenyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B3452522.png)
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3452528.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N,N-dimethylbenzamide](/img/structure/B3452532.png)